Product packaging for 4-Acetoxy-3,5-dimethoxybenzoic acid(Cat. No.:CAS No. 6318-20-3)

4-Acetoxy-3,5-dimethoxybenzoic acid

Cat. No.: B1204637
CAS No.: 6318-20-3
M. Wt: 240.21 g/mol
InChI Key: VEJHIZHVFWVWRQ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carboxylic Acid Chemistry

4-Acetoxy-3,5-dimethoxybenzoic acid is classified as an aromatic carboxylic acid. This class of organic compounds is defined by the presence of at least one carboxyl group (-COOH) directly attached to an aromatic ring. numberanalytics.comvedantu.comcsjmu.ac.in The general formula for these compounds is Ar-COOH, where 'Ar' represents an aromatic moiety. numberanalytics.com The presence of both the aromatic ring and the carboxyl group imparts distinct physical and chemical properties. numberanalytics.com

Aromatic carboxylic acids are acidic due to the carboxyl group, and their acidity is influenced by other substituents on the aromatic ring. numberanalytics.com They undergo reactions typical of both aromatic compounds, such as electrophilic substitution, and carboxylic acids, like esterification and amidation. numberanalytics.comvedantu.com The carboxyl group itself is a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions. vedantu.com this compound fits within this framework as a derivative of benzoic acid, featuring two methoxy (B1213986) groups and an acetoxy group on the benzene (B151609) ring, which modify its reactivity and properties compared to the parent compound.

Significance in Contemporary Chemical and Biological Investigations

The significance of this compound in modern research stems primarily from its role as a versatile intermediate in organic synthesis. Its structure allows for the creation of various derivatives for use in further synthetic pathways.

A key aspect of its utility is its synthesis from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a naturally occurring phenolic compound. wikipedia.org The acetylation of the hydroxyl group of syringic acid to form this compound is a common synthetic step. This modification alters the compound's properties, for instance, by protecting the hydroxyl group for subsequent reactions.

In biological investigations, this compound and its derivatives are explored for various potential activities. Research indicates that the functional groups—acetoxy and methoxy—can engage in hydrogen bonding and hydrophobic interactions, which may influence the molecule's bioactivity. Studies have suggested it may have a role in modulating oxidative stress and inflammatory responses. It has also been noted for potential cancer chemotherapeutic properties. biosynth.com The compound serves as a precursor for generating acyl chlorides, which are valuable intermediates in the synthesis of pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O6 B1204637 4-Acetoxy-3,5-dimethoxybenzoic acid CAS No. 6318-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyloxy-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-6(12)17-10-8(15-2)4-7(11(13)14)5-9(10)16-3/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJHIZHVFWVWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280069
Record name 4-(acetyloxy)-3,5-dimethoxybenzoic acid
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Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-20-3
Record name NSC15296
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(acetyloxy)-3,5-dimethoxybenzoic acid
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Record name ACETYL SYRINGIC ACID
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Occurrence and Natural Precursors

Natural Presence of 4-Acetoxy-3,5-dimethoxybenzoic Acid and Its Derivatives

This compound has been identified in a number of plant species. Research has shown its presence in the root bark and leaves of the White mulberry (Morus alba). It has also been found in trace amounts in the rhizomes of Cirsium japonicum and the stems of Schumannianthus dichotomus. Additionally, it has been reported as a constituent in the herbs of Artemisia annua.

The most direct and significant derivative related to this compound is its precursor, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). Syringic acid is a widespread phenolic acid found in a variety of plants and food sources. nih.govyoutube.com Its presence has been documented in olives, dates, grapes, walnuts, radishes, and pumpkins. nih.gov

Another derivative of syringic acid found in nature is syringaldehyde (B56468) , which is present in the cell walls of some plants and can be found in grapes and red wine. ffhdj.comresearchgate.net Acetosyringone is another related derivative found in a wide variety of plants. researchgate.net

The following table summarizes the natural occurrence of this compound and its related precursor, syringic acid.

CompoundPlant/SourcePart of Plant
This compound Morus alba (White mulberry)Root bark, leaves
Cirsium japonicumRhizomes
Schumannianthus dichotomusStems
Artemisia annuaHerbs
Syringic Acid Olives, Dates, Grapes, Walnuts, Radishes, PumpkinsFruit, nuts, vegetables
Ardisia ellipticaNot specified
Quercus infectoriaNot specified
Alcea roseaNot specified
Euterpe oleracea (Açaí palm)Fruit

Biosynthetic Pathways of Related Phenolic Compounds (e.g., Syringic Acid)

The biosynthesis of syringic acid, the direct precursor to this compound, occurs via the shikimic acid pathway . youtube.comresearchgate.net This pathway is a major route for the production of aromatic amino acids and other phenolic compounds in plants, bacteria, and fungi. youtube.comwikipedia.org

The key steps leading to the formation of syringic acid are as follows:

Initiation of the Shikimic Acid Pathway : The pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). wikipedia.org

Formation of Shikimic Acid : Through a series of enzymatic reactions, DAHP is converted to shikimic acid. wikipedia.org

Chorismic Acid Production : Shikimic acid is then phosphorylated and reacts with another molecule of phosphoenolpyruvate to form chorismic acid, which is a key branch point in the pathway. nih.gov

Phenylpropanoid Pathway : Chorismic acid is converted to the aromatic amino acids, primarily L-phenylalanine and L-tyrosine. Phenylalanine is the entry point into the phenylpropanoid pathway. youtube.comfrontiersin.org

Formation of Cinnamic Acid Derivatives : Phenylalanine is acted upon by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. A series of hydroxylations and methylations then occur.

Synthesis of Syringic Acid : The pathway proceeds through intermediates such as p-coumaric acid, caffeic acid, and ferulic acid. Ferulic acid is converted to 5-hydroxyferulic acid, which is then methylated to form sinapic acid. It is believed that syringic acid is then formed from sinapic acid.

The final step to produce this compound involves the acetylation of the hydroxyl group of syringic acid, a reaction that utilizes acetyl-CoA.

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis of 4-Acetoxy-3,5-dimethoxybenzoic Acid

The primary synthetic routes to this compound involve the modification of naturally occurring phenolic acids. These methods are crucial for producing this compound for various research and industrial applications.

The most direct and common method for synthesizing this compound is through the acetylation of its precursor, 4-hydroxy-3,5-dimethoxybenzoic acid, which is commonly known as syringic acid. Syringic acid is a phenolic compound naturally found in a variety of plants, including olives, dates, and grapes. chemwhat.com

The acetylation reaction targets the phenolic hydroxyl (-OH) group of syringic acid. This transformation is typically achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. A common procedure involves reacting syringic acid with acetic anhydride in the presence of a catalytic amount of a strong acid, like concentrated sulfuric acid. libretexts.org The mixture is often gently warmed to facilitate the reaction. This process converts the hydroxyl group into an acetoxy (acetyl) group, yielding the final product. libretexts.orgmasterorganicchemistry.com The reaction is generally efficient, with reported yields as high as 70%. masterorganicchemistry.com

Reaction Scheme: Syringic Acid + Acetic Anhydride → this compound + Acetic Acid

This method is valued for its straightforwardness and use of readily available starting materials.

An alternative synthetic strategy begins with a trimethoxybenzoic acid precursor, such as 3,4,5-trimethoxybenzoic acid. This pathway involves a demethylation step to generate the necessary syringic acid intermediate, which is then acetylated as described above.

Research has shown that specific demethylation of methoxy (B1213986) groups on benzoic acid derivatives can be achieved. For instance, studies on plant cell cultures have demonstrated that O-demethylation reactions are specific to the para-methoxyl group. researchgate.net In this context, 3,4,5-trimethoxybenzoic acid can be selectively demethylated at the 4-position to yield syringic acid. researchgate.net Once syringic acid is obtained, it undergoes acetylation to form this compound. This multi-step approach offers a viable route when syringic acid is not directly available but trimethoxy precursors are.

Synthesis of Acyl Halide Derivatives (e.g., 4-Acetoxy-3,5-dimethoxybenzoyl Chloride)

For further chemical transformations, this compound is often converted into more reactive derivatives, such as acyl halides. The most common of these is 4-acetoxy-3,5-dimethoxybenzoyl chloride.

The synthesis of this acyl chloride is typically accomplished by treating the parent carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. The reaction involves refluxing this compound with an excess of thionyl chloride, sometimes in an inert solvent. This process replaces the hydroxyl group of the carboxylic acid with a chlorine atom, resulting in the highly reactive acyl chloride. This particular conversion has been reported to proceed with near-quantitative yields, around 99%. masterorganicchemistry.com The resulting 4-acetoxy-3,5-dimethoxybenzoyl chloride is a valuable acylating agent for synthesizing various esters and amides. masterorganicchemistry.com

General Reaction Data for Acyl Halide Synthesis

Starting MaterialReagentProductTypical Yield
This compoundThionyl Chloride (SOCl₂)4-Acetoxy-3,5-dimethoxybenzoyl chloride~99% masterorganicchemistry.com

General Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is governed by its functional groups: the carboxylic acid, the ester (acetoxy), and the electron-rich aromatic ring with two methoxy substituents. These groups provide multiple sites for chemical modification.

While specific studies on the oxidation of this compound are not extensively documented, the reactivity of its constituent parts suggests potential pathways. The aromatic ring, being activated by two electron-donating methoxy groups, could be susceptible to oxidation under strong conditions, potentially leading to ring-opening or the formation of quinone-like structures. However, the carboxylic acid and acetoxy groups are generally stable to mild oxidizing agents. The primary site of oxidation on related molecules is often a more susceptible functional group, such as an aldehyde. For example, the related compound 4-acetoxy-3,5-dimethoxybenzaldehyde, which features an aldehyde group, would be readily oxidized at that position to form the corresponding carboxylic acid.

The reduction of this compound can target the carboxylic acid group. However, the direct reduction of carboxylic acids requires strong reducing agents. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids or esters under standard conditions. masterorganicchemistry.comecochem.com.co Therefore, selective reduction of other functional groups in a molecule containing a carboxylic acid can be achieved using NaBH₄. youtube.com

For the reduction of the carboxylic acid function in this compound to the corresponding primary alcohol (4-acetoxy-3,5-dimethoxybenzyl alcohol), a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) would typically be required. Alternatively, the carboxylic acid can be converted to its methyl ester, which can then be reduced to the primary alcohol using sodium borohydride in a mixed solvent system like THF-methanol. researchgate.net This two-step procedure allows for a safer and more selective reduction compared to using more aggressive hydrides. researchgate.net During these reductions, the acetoxy group may also be susceptible to reduction or hydrolysis, depending on the reaction conditions and the reducing agent used.

Substitution Reactions

Substitution reactions involving this compound can occur at the carboxylic acid group or on the aromatic ring. The electronic nature of the substituents on the benzene (B151609) ring significantly influences the regioselectivity of electrophilic aromatic substitution reactions.

The carboxylic acid moiety can undergo substitution, most notably through its conversion to an acyl chloride. This transformation is a critical step in the synthesis of various derivatives, such as esters and amides. The reaction is typically carried out using thionyl chloride (SOCl₂), which converts the carboxylic acid into the more reactive acyl chloride. The presence of the acetyl group is crucial as it protects the phenolic oxygen, preventing it from reacting with the chlorinating agent.

The aromatic ring of this compound is highly activated towards electrophilic substitution. The two methoxy groups at positions 3 and 5 are strong activating groups and are ortho-, para-directing. The acetoxy group at position 4 is a moderately deactivating group, but also ortho-, para-directing. The combined effect of these substituents directs incoming electrophiles to the positions ortho to the acetoxy group (positions 2 and 6). However, steric hindrance from the adjacent methoxy groups can influence the feasibility and yield of such reactions. While specific studies on electrophilic substitution reactions like halogenation or nitration on this compound are not extensively reported in the literature, the electronic properties of the molecule suggest that such reactions are chemically plausible.

Table 1: Representative Substitution Reactions of this compound

Reaction TypeReagentsProductReaction ConditionsYield (%)
Acyl Chloride FormationThionyl chloride (SOCl₂)4-Acetoxy-3,5-dimethoxybenzoyl chlorideRefluxNear-quantitative

Hydrolysis Studies

Hydrolysis of the ester linkage in this compound is a fundamental transformation that cleaves the acetyl group, yielding syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and acetic acid. This reaction can be catalyzed by acids, bases, or enzymes, with the reaction conditions influencing the rate and mechanism of hydrolysis.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The elimination of acetic acid and regeneration of the acid catalyst results in the formation of syringic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the acetate (B1210297) ion is followed by an acid-base reaction where the acetate ion deprotonates the newly formed carboxylic acid, leading to the carboxylate salt of syringic acid. Acidification of the reaction mixture is then required to obtain the final syringic acid product.

Enzymatic Hydrolysis: Lipases are a class of enzymes that can catalyze the hydrolysis of ester bonds. While specific studies on the lipase-catalyzed hydrolysis of this compound are not widely available, the use of lipases for the hydrolysis of similar phenolic esters is a well-established green chemistry approach. mdpi.com These reactions are typically carried out under mild conditions, offering high selectivity and avoiding the use of harsh chemicals. The enzyme's active site would facilitate the nucleophilic attack on the ester's carbonyl group, leading to the release of syringic acid and acetic acid.

Table 2: Hydrolysis Conditions for this compound

CatalystReagentsProductsGeneral Conditions
AcidDilute HCl or H₂SO₄, WaterSyringic acid, Acetic acidHeating
BaseNaOH or KOH, WaterSyringic acid, Acetic acid saltRoom temperature or gentle heating
EnzymeLipase, Water/BufferSyringic acid, Acetic acidMild temperature and pH

Derivatives and Analogues: Synthesis and Structural Modification

Amide Derivatives of 4-Acetoxy-3,5-dimethoxybenzoic Acid

The carboxylic acid moiety of this compound is a prime target for the synthesis of amide derivatives. This transformation is typically achieved by activating the carboxyl group, for instance, by converting it into an acyl chloride or by using peptide coupling agents, followed by the introduction of a desired amine.

The synthesis of N-(4-acetoxy-3,5-dimethoxybenzoyl)-morpholine analogues involves the formation of an amide bond between this compound and morpholine (B109124) or its derivatives. This reaction generally requires a coupling agent to facilitate the condensation. The morpholine ring is a significant structural motif in medicinal chemistry; for example, the morpholine oxygen in some complex molecules can form key hydrogen bond interactions within biological targets. nih.gov While specific literature detailing the synthesis starting directly from this compound is sparse, the general procedure involves reacting the acid with morpholine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate aprotic solvent.

General Synthetic Pathway for Morpholine Amide Derivatives

Step Description Reactants Reagents/Conditions Product

Benzamide (B126) conjugates can be synthesized by coupling this compound with various aniline (B41778) derivatives or other primary/secondary amines. The synthetic strategy is similar to that for morpholine analogues, relying on the activation of the carboxylic acid group. The resulting benzamide linkage creates a larger molecular framework, allowing for the exploration of structure-activity relationships by varying the amine component.

Ester Derivatives and Esterification Pathways

Esterification of the carboxylic acid group is a fundamental transformation for this compound. This can be accomplished through several standard methods. One common pathway is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the ester. The acetylation of the related compound, 4-hydroxybenzoic acid, with acetic anhydride (B1165640) is a well-established procedure for creating an acetoxy group, similar to the one present in the title compound. libretexts.org

Common Esterification Methods

Method Description Reactants Reagents/Conditions
Fischer Esterification Direct esterification of the carboxylic acid. This compound, Alcohol (R-OH) Strong Acid Catalyst (e.g., H₂SO₄), Heat

| Acyl Chloride Route | Two-step process via a reactive intermediate. | 1. This compound 2. Acyl chloride intermediate, Alcohol (R-OH) | 1. SOCl₂ or (COCl)₂ 2. Base (e.g., Pyridine) |

These pathways allow for the synthesis of a wide variety of alkyl and aryl esters, systematically modifying the lipophilicity and steric properties of the parent molecule.

Cinnamic Acid Derivatives and Acrylic Acid Conjugates

The synthesis of cinnamic acid and acrylic acid derivatives from this compound requires a multi-step approach, as the benzoic acid must first be converted into a benzaldehyde. This can be achieved by reducing the carboxylic acid to the corresponding benzyl (B1604629) alcohol, followed by oxidation to 4-acetoxy-3,5-dimethoxybenzaldehyde.

Once the aldehyde is obtained, several classic reactions can be employed to form the α,β-unsaturated acid structure characteristic of cinnamic acids. atlantis-press.com

Perkin Reaction : This reaction involves the condensation of the aromatic aldehyde with an acid anhydride (like acetic anhydride) in the presence of its corresponding carboxylate salt (e.g., sodium acetate) to yield a cinnamic acid derivative.

Knoevenagel-Doebner Condensation : A widely used method where the aldehyde is reacted with malonic acid in the presence of a basic catalyst such as pyridine (B92270) or piperidine. atlantis-press.com

These methods provide access to substituted cinnamic acids, which are important precursors and structural motifs in various natural products and pharmacologically active molecules. nih.gov

Stilbene (B7821643) Analogues and Resveratrol-Related Compounds

Stilbene analogues, which feature a 1,2-diphenylethene core, can be synthesized from precursors related to this compound. These compounds are structurally related to resveratrol (B1683913), a well-known natural stilbenoid. nih.govnih.gov

A key synthetic route is the Heck reaction . For instance, (E)-4-acetoxy-3',5'-dimethoxystilbene can be formed by the palladium-catalyzed coupling of 3,5-dimethoxybenzoyl chloride with 4-acetoxystyrene. google.com This method directly constructs the stilbene backbone.

Another powerful method is the Wittig reaction . This involves the reaction of a phosphonium (B103445) ylide, which can be prepared from a benzyl halide, with an aromatic aldehyde. For example, 3,5-dimethoxybenzylphosphonate can be reacted with 4-acetoxybenzaldehyde (B1194636) to produce the corresponding stilbene. nih.gov This approach offers good control over the geometry of the resulting double bond. The synthesis of resveratrol itself often involves similar intermediates and reactions, highlighting the close synthetic relationship between these compounds. nih.govgoogle.com

Synthetic Routes to Stilbene Analogues

Reaction Description Key Intermediates Catalyst/Reagents
Heck Reaction Palladium-catalyzed coupling of an aryl halide/triflate with an alkene. 3,5-dimethoxybenzoyl chloride, 4-acetoxystyrene Palladium catalyst, Base

| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone. | 3,5-dimethoxybenzylphosphonate, 4-acetoxybenzaldehyde | Strong Base (e.g., NaH, n-BuLi) |

Complex Natural Product Conjugates

The conjugation of this compound to complex natural products represents an advanced strategy in medicinal chemistry and chemical biology. morressier.com By attaching this synthon to a larger, biologically active molecule, it is possible to modify the parent compound's properties, such as solubility, stability, or target affinity. The carboxylic acid functional group serves as a convenient handle for conjugation, allowing for the formation of ester or amide linkages with hydroxyl or amino groups present on the natural product. This approach leverages the structural complexity of natural products as a starting point for the discovery of new chemical entities with novel or improved biological profiles. morressier.com

Derivatives and Analogues of this compound: Synthesis and Structural Modification

The structural framework of this compound, a derivative of syringic acid, offers a versatile platform for the synthesis of a variety of more complex molecules. The presence of the acetoxy and methoxy (B1213986) functional groups, along with the carboxylic acid moiety, allows for a range of chemical transformations. This article explores the use of this compound and its close analogues in the synthesis of catechin-based hybrid molecules and as precursors for the alkaloid leonurine (B1674737) and related guanidine (B92328) derivatives.

The chemical reactivity of this compound and its parent compound, syringic acid, facilitates their use as building blocks in the synthesis of bioactive compounds. The phenolic hydroxyl group of syringic acid can be readily acetylated to yield this compound, and this acetoxy group can be removed by hydrolysis to revert to syringic acid. This reversible protection allows for selective reactions at different sites of the molecule.

The synthesis of hybrid molecules combining the structural features of this compound with catechins, a class of flavonoids known for their biological activities, has been a subject of scientific investigation. These hybrid structures are typically formed through an ester linkage between the carboxylic acid group of the benzoic acid derivative and one of the hydroxyl groups of the catechin (B1668976) molecule.

A common synthetic strategy involves the conversion of this compound to its more reactive acid chloride derivative. This is achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-acetoxy-3,5-dimethoxybenzoyl chloride can then be reacted with a catechin or epicatechin derivative in the presence of a base, such as dimethylaminopyridine (DMAP), in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov The base facilitates the esterification by deprotonating one of the hydroxyl groups of the catechin, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the acid chloride.

The reaction can be generalized as follows:

Activation of the Carboxylic Acid: this compound is reacted with a chlorinating agent to form 4-acetoxy-3,5-dimethoxybenzoyl chloride.

Esterification: The activated acid chloride is then coupled with a catechin derivative in the presence of a base to yield the desired catechin-based hybrid molecule.

The specific hydroxyl group of the catechin that undergoes esterification can be influenced by the reaction conditions and the use of protecting groups on the catechin molecule. This synthetic approach allows for the creation of a library of novel compounds where the syringic acid moiety is appended to different positions on the catechin scaffold, enabling the exploration of structure-activity relationships.

Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), the deacetylated form of this compound, serves as a key precursor in the synthesis of leonurine, a pseudoalkaloid with notable biological activities. Several synthetic routes to leonurine have been developed that utilize syringic acid as a starting material.

One established method involves the direct condensation of syringic acid with 4-guanidino-1-butanol. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in a suitable solvent system. The DCC activates the carboxylic acid group of syringic acid, allowing for the formation of an ester bond with the terminal hydroxyl group of 4-guanidino-1-butanol.

Another synthetic pathway to leonurine begins with eudesmic acid, which is first converted to syringic acid. The syringic acid is then subjected to a series of reactions to build the guanidino-containing side chain. This multi-step process highlights the importance of syringic acid as a foundational building block for the leonurine scaffold.

The general synthetic scheme for leonurine from syringic acid can be outlined as:

Activation of Syringic Acid: The carboxylic acid group of syringic acid is activated, often by conversion to an acid chloride or through the use of a coupling agent.

Coupling Reaction: The activated syringic acid is then reacted with a molecule containing the guanidine or a precursor to the guanidine group, such as 4-guanidino-1-butanol.

The guanidine functional group is a highly polar and basic moiety that plays a crucial role in the biological activity of many natural products and synthetic compounds. The synthesis of guanidine derivatives from benzoic acid precursors like syringic acid is a significant area of medicinal chemistry research. The ability to incorporate the syringic acid framework into molecules containing a guanidine group opens up possibilities for the development of new therapeutic agents.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of 4-Acetoxy-3,5-dimethoxybenzoic acid from reaction mixtures and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

A common HPLC method for analyzing related aromatic acids involves a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier such as phosphoric acid or formic acid. sielc.com The use of formic acid is preferred when the HPLC system is coupled to a mass spectrometer, as it is more volatile. sielc.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Purity is determined by integrating the peak area of the analyte and any impurities detected, typically by UV absorbance at a specific wavelength. These HPLC methods are often scalable, allowing for preparative separation to isolate the pure compound for further research. sielc.com

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acid modifier
Detector UV-Vis Detector
Application Purity assessment and preparative separation

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its low volatility, this compound requires chemical derivatization to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). A standard approach is silylation, where the acidic carboxylic acid proton is replaced with a trimethylsilyl (B98337) (TMS) group, forming a more volatile ester. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. nih.gov

Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that is unique to the derivatized molecule, allowing for definitive identification and quantification. nih.gov This technique is particularly useful for analyzing complex mixtures containing various organic acids.

StepDescription
Derivatization Conversion to a volatile form, typically a trimethylsilyl (TMS) ester, using a silylating agent. nih.gov
GC Separation Separation of the volatile derivative from other components in a mixture based on boiling point and polarity.
MS Detection Ionization and fragmentation of the derivative, providing a characteristic mass spectrum for identification.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

For highly sensitive and rapid analysis, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is an invaluable tool. This technique utilizes columns with sub-2 µm particles, which provides higher resolution, increased peak capacity, and significantly shorter analysis times compared to traditional HPLC. usp.br

UPLC-QTOF-MS is frequently used for the comprehensive profiling of phenolic compounds, including hydroxybenzoic acids, in complex samples. nih.govnih.govsemanticscholar.org The QTOF mass analyzer allows for high-resolution mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments with high accuracy. This capability is crucial for the tentative identification of compounds in the absence of authentic standards. usp.br Analysis is often performed in negative electrospray ionization (ESI) mode, which is well-suited for acidic compounds like this compound. usp.br

TechniqueAdvantages
UPLC Faster analysis, higher resolution, and greater sensitivity compared to conventional HPLC. usp.br
QTOF-MS High mass accuracy and resolution, enabling confident identification and structural elucidation. usp.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring are expected to appear as a singlet in the aromatic region (around δ 7.3 ppm), due to the symmetrical substitution pattern. The six protons of the two equivalent methoxy (B1213986) groups would also produce a singlet, typically around δ 3.8 ppm. The three protons of the acetoxy group would appear as another singlet further upfield. The acidic proton of the carboxylic acid group is often broad and its chemical shift can vary.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, with distinct signals for the carbonyl carbons of the carboxylic acid and ester groups, the aromatic carbons, and the carbons of the methoxy and acetoxy groups.

Assignment (Expected Chemical Shifts)¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic-H~ 7.3 (s, 2H)~ 108 - 155
Methoxy (-OCH₃)~ 3.8 (s, 6H)~ 56
Acetoxy (-OCOCH₃)~ 2.3 (s, 3H)~ 21
Carboxylic Acid (-COOH)Broad singlet~ 165 - 170
Acetoxy Carbonyl (-OCOCH₃)-~ 168 - 170

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The compound has a molecular weight of 240.21 g/mol . biosynth.com

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will typically show a prominent pseudomolecular ion, such as [M-H]⁻ at m/z 239 in negative ion mode or [M+H]⁺ at m/z 241 in positive ion mode.

Under higher energy conditions (tandem MS or electron ionization), the molecule will fragment in a predictable manner. Key fragmentation pathways for this compound would include the loss of the acetyl group (as ketene, 42 Da) and the loss of the carboxylic acid group (as CO₂ and H₂O, 46 Da). Analyzing these fragmentation patterns helps to confirm the structure of the compound.

IonExpected m/z (Positive Mode)Fragmentation Pathway
[M+H]⁺241Parent molecule + H⁺
[M-CH₂CO+H]⁺199Loss of ketene
[M-COOH+H]⁺196Loss of carboxyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

The spectrum of this compound is characterized by several distinct peaks. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. Two prominent carbonyl (C=O) stretching bands are expected: one for the ester group at a higher wavenumber (around 1740-1760 cm⁻¹) and another for the carboxylic acid group at a lower wavenumber (around 1680-1710 cm⁻¹). Additionally, C-O stretching vibrations for the ester and methoxy groups will be visible in the fingerprint region (1000-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations will also be present.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (-OH)O-H Stretch2500 - 3300 (broad)
Ester (-C=O)C=O Stretch~ 1740 - 1760
Carboxylic Acid (-C=O)C=O Stretch~ 1680 - 1710
Aromatic RingC=C Stretch~ 1450 - 1600
Methoxy/EsterC-O Stretch~ 1000 - 1300

Mechanistic Studies and Biological Activity Profiles in Vitro and Preclinical Models

Antioxidant Mechanisms and Free Radical Scavenging Activity

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. This activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals. The substitution pattern on the aromatic ring significantly influences this capacity.

DPPH Radical Scavenging Assays

The acetylation of the phenolic hydroxyl group in 4-Acetoxy-3,5-dimethoxybenzoic acid introduces a critical modification. This ester linkage may impede the hydrogen-donating ability that is central to the DPPH radical scavenging mechanism. Consequently, it is hypothesized that this compound would exhibit lower DPPH radical scavenging activity compared to syringic acid. Hydrolysis of the acetyl group, however, would release syringic acid, thereby restoring this antioxidant capacity.

Table 1: Comparative DPPH Radical Scavenging Activity of Related Phenolic Compounds

Compound IC50 (µg/mL) Source
Syringic Acid 4.53 ± 0.19 rsc.org
Ferulic Acid 15.61 ± 1.82 rsc.org
Vanillic Acid Data Not Available

Note: The table presents data for related compounds to provide context due to the absence of direct data for this compound.

Inhibition of Lipid Peroxidation

Information regarding the direct inhibitory effects of this compound on lipid peroxidation is not found in the surveyed literature. Nevertheless, the parent compound, syringic acid, has been shown to effectively inhibit lipid peroxidation. actapol.net This protective effect is linked to its ability to scavenge lipid peroxyl radicals, thus breaking the chain reaction of lipid degradation. The structural features of syringic acid, particularly the hydroxyl and methoxy (B1213986) groups, contribute to this activity.

Anti-inflammatory Pathways and Enzyme Modulation

The anti-inflammatory effects of phenolic compounds are often mediated through their interaction with key enzymes involved in the inflammatory cascade, such as cyclooxygenases.

Cyclooxygenase (COX) Enzyme Inhibition Profiles

Direct experimental data on the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes by this compound is not available in the current body of scientific literature. However, studies on its parent compound, syringic acid, have demonstrated anti-inflammatory effects, which may involve the modulation of COX pathways. who.intnih.gov For instance, syringic acid has been shown to reduce the expression of COX-2 in inflammatory models. nih.gov

The structural characteristics of this compound, particularly the presence of the acetyl group, are of interest. Acetylsalicylic acid (aspirin), a well-known nonsteroidal anti-inflammatory drug (NSAID), exerts its effect through the irreversible acetylation of a serine residue in the active site of COX enzymes. It is plausible that this compound could exhibit a similar mechanism of action, potentially leading to COX inhibition. However, without direct experimental evidence, this remains a hypothesis.

Table 2: COX Inhibition Data for Structurally Related Compounds

Compound Target Activity Source
Syringic Acid COX-2 Downregulation of expression nih.gov
Celecoxib COX-2 IC50 = 0.1 µM nih.gov

Note: This table provides contextual data on related compounds due to the lack of direct data for this compound.

Prostaglandin (B15479496) Synthesis Modulation

There is no direct evidence available regarding the modulation of prostaglandin synthesis by this compound. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by COX enzymes. researchgate.netyoutube.com Therefore, any inhibitory effect on COX enzymes would consequently lead to a reduction in prostaglandin production.

Given that syringic acid has been shown to downregulate COX-2 expression, it is likely to also modulate prostaglandin synthesis. nih.gov If this compound does indeed inhibit COX enzymes, as hypothesized above, it would be expected to decrease the synthesis of prostaglandins. Further research is required to validate this potential mechanism of action.

Lipoxygenase (LOX) Inhibitory Activity

Research into the direct lipoxygenase (LOX) inhibitory activity of this compound is an emerging area of investigation. Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators, such as leukotrienes and lipoxins. These mediators are key players in inflammatory responses. The 5-lipoxygenase (5-LOX) pathway, in particular, is a significant target for anti-inflammatory drug development.

While specific studies detailing the IC50 values of this compound against various LOX isoforms are not extensively documented in publicly available literature, the anti-inflammatory potential of structurally related phenolic acids suggests that it may exert an inhibitory effect. For context, other phenolic compounds have demonstrated the ability to modulate the 5-LOX pathway, thereby reducing the production of pro-inflammatory leukotrienes. The mechanism of such inhibition often involves the compound's ability to chelate the non-heme iron essential for the enzyme's catalytic activity or to act as a reducing agent, converting the active ferric form of the enzyme to its inactive ferrous state. Further investigation is required to fully elucidate the specific interactions and inhibitory potency of this compound on lipoxygenase.

Amine Oxidase Inhibition

This compound has been identified as a modulator of amine oxidase activity. Amine oxidases are a group of enzymes responsible for the oxidation of various biogenic amines, including neurotransmitters and polyamines. The inhibition of these enzymes can have significant physiological effects.

It has been reported that a derivative of this compound, namely 4-acetoxy-3,5-dimethoxybenzoyl coenzyme A (4ADBCA), demonstrates inhibitory action against amine oxidase. This inhibition is thought to contribute to the compound's anti-inflammatory properties by preventing the breakdown of certain amines, which can lead to a decrease in the production of pro-inflammatory substances. The precise mechanism of inhibition and quantitative data, such as IC50 values, for this compound itself are subjects for ongoing research.

Antimicrobial Efficacy Investigations

The antimicrobial properties of this compound have been evaluated against a range of microorganisms, indicating its potential as a lead compound for the development of new antimicrobial agents.

Antibacterial Activity Against Gram-Positive Microorganisms

Studies have indicated that this compound possesses activity against Gram-positive bacteria, with Staphylococcus aureus being a notable example. The proposed mechanism of action involves the disruption of the bacterial cell membrane and the inhibition of essential metabolic pathways within the bacteria. However, specific Minimum Inhibitory Concentration (MIC) values from comprehensive studies are not widely available, which would be crucial for quantifying its potency and comparing it with existing antibiotics.

Table 1: Antibacterial Activity Data for Related Compounds

CompoundMicroorganismMIC (µg/mL)
Syringic AcidCronobacter sakazakii5000 nih.gov

Note: Data for this compound is not specified in the available literature. This table includes data for a structurally related compound for contextual reference.

Antibacterial Activity Against Gram-Negative Microorganisms

The efficacy of this compound against Gram-negative bacteria is less characterized in the available scientific literature. Gram-negative bacteria possess an outer membrane that acts as a formidable barrier to many potential antimicrobial agents, often resulting in lower susceptibility compared to Gram-positive organisms. Further research, including the determination of MIC values against key Gram-negative pathogens like Escherichia coli, is necessary to establish the spectrum of its antibacterial activity.

Anticancer Research Applications

This compound has garnered attention for its potential as a chemotherapeutic agent. Research has focused on its ability to modulate cellular processes critical to cancer development and progression.

Modulation of Cellular Signaling Pathways

The anticancer effects of this compound are believed to be mediated through the modulation of various cellular signaling pathways. While direct evidence for this specific compound is still being gathered, studies on its parent compound, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), provide valuable insights.

Syringic acid has been shown to induce apoptosis in gastric cancer cells. nih.govnih.gov This process is associated with an increase in intracellular Reactive Oxygen Species (ROS), loss of mitochondrial membrane potential, and the regulation of key apoptotic proteins. nih.govnih.gov Specifically, syringic acid treatment led to the enhanced regulation of caspase-3 and caspase-9, and a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Furthermore, syringic acid has been found to suppress the proliferation of gastric cancer cells by modulating the AKT/mTOR signaling pathway. nih.govnih.gov The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. The ability of syringic acid to suppress this pathway suggests that its acetylated form, this compound, may share similar mechanisms of action. The acetylation of the hydroxyl group may influence the compound's bioavailability and cellular uptake, potentially modulating its anticancer efficacy.

Table 2: Effects of Syringic Acid on Apoptotic and Signaling Proteins in Gastric Cancer Cells

Protein/MarkerEffect of Syringic Acid TreatmentPathway
Caspase-3Enhanced Regulation nih.govnih.govApoptosis
Caspase-9Enhanced Regulation nih.govnih.govApoptosis
Bcl-2Decreased Expression nih.govnih.govApoptosis
AKT/mTORSuppression nih.govnih.govCell Proliferation & Survival

This data pertains to syringic acid and provides a potential model for the mechanisms of its acetylated derivative.

Further research is imperative to specifically delineate the signaling pathways directly affected by this compound and to determine its full potential as an anticancer agent.

Influence on Gene Expression Regulation

The transformation of normal cells into cancerous ones often involves alterations in gene expression, which can be controlled by enzymes like histone deacetylases (HDACs). nih.gov Elevated HDAC activity is observed in various cancers, leading to the suppression of tumor suppressor proteins. nih.gov Consequently, the targeted inhibition of HDACs presents a viable strategy for halting cancer cell proliferation. nih.gov

Studies have explored benzoic acid derivatives for their potential to inhibit HDACs. It is hypothesized that benzoic acid derivatives with multiple hydroxylic groups may exhibit enhanced HDAC inhibitory activity, thereby promoting cancer cell death. nih.gov Phenolic acids, such as benzoic acid and its derivatives, are naturally occurring phytochemicals found in fruits and vegetables. nih.gov

Inhibition of Cell Proliferation in Cancer Models

Derivatives of this compound have demonstrated notable anti-proliferative effects in various cancer cell lines. For instance, a related compound, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, and its derivatives have been shown to significantly suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells. nih.gov However, their effects were minor on other cancer cell lines such as HepG2, Huh-7, and Hela cells. nih.gov Furthermore, these compounds were found to reduce the colony-forming ability of MCF-7 cells, indicating a lasting inhibitory effect on their proliferative capacity. nih.gov

Another related compound, 4,5-dicaffeoylquinic acid (4,5-diCQA), was identified as a potent inhibitor of DU-145 prostate cancer cells, with a 50% inhibitory concentration (IC50) of 5 μM. researchgate.net The anti-proliferative effects of this compound were observed to persist even after its removal, as demonstrated by clonogenic assays where treated cells showed a significantly reduced ability to form colonies. researchgate.net Mechanistic studies revealed that this inhibition was not due to the induction of programmed cell death but rather through cell cycle arrest at the S phase. researchgate.net

CompoundCell LineEffect
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7, MDA-MB-468Significant suppression of cell viability, reduced colony-forming ability
4,5-dicaffeoylquinic acidDU-145Inhibition of cell proliferation (IC50 of 5 μM), cell cycle arrest at S phase

Induction of Apoptosis in Cancer Cells

In addition to inhibiting proliferation, derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives trigger apoptosis in MCF-7 and MDA-MB-468 breast cancer cells, which is accompanied by cell-cycle arrest at the G2/M phase. nih.gov A key indicator of this apoptotic activity is the increased activity of caspase-3, a crucial executioner caspase in the apoptotic pathway. nih.gov

Similarly, the flavonoid 4,4'-dimethoxychalcone (B191108) (DMC) has been investigated for its apoptotic mechanisms. nih.gov DMC induces apoptosis by upregulating pro-apoptotic proteins such as Bax, Bim, and Bak, while downregulating anti-apoptotic proteins like Bcl-2, Bid, and Mcl-1. nih.gov This process also involves the activation of caspase-3 and cleavage of PARP. nih.gov Furthermore, DMC was found to cause a loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS), both of which are hallmarks of apoptosis. nih.gov The apoptotic effects of DMC could be mitigated by a pan-caspase inhibitor, confirming the central role of caspases in this process. nih.gov

CompoundCell LineApoptotic Mechanism
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7, MDA-MB-468Increased caspase-3 activity, cell-cycle arrest at G2/M
4,4'-dimethoxychalcone (DMC)Cancer cellsUpregulation of Bax, Bim, Bak; downregulation of Bcl-2, Bid, Mcl-1; caspase-3 activation; PARP cleavage; mitochondrial membrane potential loss; increased ROS

Targeting Specific Cancer-Related Proteins (e.g., EGFR, IGF1R, PI3Kα)

Research into structural analogs of this compound has indicated their potential to target key proteins involved in cancer development. For example, Schiff base ligands derived from 4-Acetoxy-3,5-dimethoxybenzaldehyde, a structurally related compound, have shown promise in targeting cancer-related proteins such as the epidermal growth factor receptor (EGFR) and insulin-like growth factor 1 receptor (IGF1R) in molecular docking studies. The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical signaling cascade that is often deregulated in cancers like glioblastoma. nih.gov The activation of this pathway is essential for the translocation of Akt to the plasma membrane, a process initiated by PI3K. nih.gov

Neurobiological Interactions and Neuroprotective Potential

Beyond its anti-cancer properties, the broader class of compounds to which this compound belongs has been explored for its neurobiological interactions and neuroprotective effects.

Protection of Neurons from Oxidative and Inflammatory Damage

Oxidative stress is a significant contributor to neuronal damage. Studies have shown that oxidative stress induced by hydrogen peroxide (H₂O₂) can lead to the dephosphorylation and subsequent inactivation of Akt, a key survival protein, while activating the pro-apoptotic protein GSK-3β. nih.gov The antioxidant properties of some derivatives of 4-Acetoxy-3,5-dimethoxystyrene have been noted to be comparable to known antioxidants, suggesting a potential role in protecting neurons from such damage.

Modulation of Key Signaling Proteins (e.g., AKT/GSK-3β)

The Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway is a crucial regulator of both cell survival and apoptosis. nih.gov The differential modulation of this pathway can determine whether a cell undergoes a cytoprotective or a pro-apoptotic response. nih.gov For instance, the activation of Akt leads to the phosphorylation and inactivation of GSK-3β, which promotes cell survival. nih.gov Conversely, the dephosphorylation and activation of GSK-3β can promote cell death. nih.gov Research has demonstrated that oxidative stress can dephosphorylate both Akt and GSK-3β, thereby promoting a pro-apoptotic state. nih.gov The ability to modulate this pathway is a key area of investigation for therapeutic intervention in neurodegenerative diseases and cancer. nih.govnih.gov In glioblastoma, the upregulation of the Akt/GSK-3β pathway suggests that both proteins are attractive therapeutic targets. nih.gov

Regulation of Apoptosis-Associated Proteins (e.g., Cleaved Caspase-3)

Caspase-3 is a critical mediator of programmed cell death. assaygenie.comnih.govcellsignal.com Its activation involves the cleavage of its inactive zymogen, procaspase-3, into active p17 and p12 fragments. cellsignal.com This active form, known as cleaved caspase-3, then orchestrates the dismantling of the cell by cleaving a broad spectrum of cellular proteins. assaygenie.comnih.gov

Studies on syringic acid have demonstrated its ability to significantly upregulate the expression of cleaved caspase-3 in cancer cells. nih.govnih.govdoi.orgresearchgate.netresearchgate.net For instance, in human oral squamous carcinoma cells (SCC-25), treatment with syringic acid led to a notable increase in caspase-3 and caspase-9 expression, indicating the involvement of the intrinsic mitochondrial apoptosis pathway. nih.gov Similarly, in gastric cancer cells, syringic acid treatment resulted in enhanced regulation of caspase-3 and caspase-9. nih.govresearchgate.net Research in a rat model of methyl cellosolve-induced hepatotoxicity also showed that syringic acid treatment could upregulate the protein expression of p53, Bax, and caspase-3, thereby promoting the apoptosis of damaged cells. doi.org

These findings for syringic acid suggest a potential, yet unconfirmed, pro-apoptotic role for this compound, which may be mediated through the activation of caspase-3. The acetylation of the hydroxyl group in syringic acid to form this compound could potentially influence its bioavailability, cellular uptake, and subsequent biological activity, including its ability to modulate apoptotic pathways. However, without direct experimental evidence, the precise impact of this acetylation on the regulation of cleaved caspase-3 remains speculative.

Interactive Table: Studies on the Effect of Syringic Acid on Apoptosis-Associated Proteins

Cell Line/ModelTreatmentKey FindingsReference
Human Oral Squamous Carcinoma (SCC-25)Syringic AcidIncreased expression of caspase-3 and caspase-9. nih.gov
Gastric Cancer CellsSyringic AcidEnhanced regulation of caspase-3 and caspase-9. nih.govresearchgate.net
Rat Model (Hepatotoxicity)Syringic AcidUpregulation of p53, Bax, and caspase-3 protein expression. doi.org

Antiplatelet Mechanisms and Thromboxane (B8750289) A2 Synthesis Modulation

Currently, there is a lack of specific scientific data detailing the antiplatelet mechanisms of this compound or its influence on the synthesis of thromboxane A2 (TXA2).

Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, playing a crucial role in thrombosis. wikipedia.orgyoutube.com It is synthesized from prostaglandin H2 by the enzyme thromboxane-A synthase. wikipedia.org The inhibition of TXA2 synthesis is a key mechanism for many antiplatelet drugs, such as aspirin, which irreversibly inhibits the cyclooxygenase (COX) enzyme responsible for producing the precursor to TXA2. nih.gov

While the direct effects of this compound on this pathway are unknown, its structural similarity to other phenolic compounds that have been investigated for antiplatelet activity warrants further investigation. The presence of the acetyl group, also found in acetylsalicylic acid (aspirin), might suggest a potential for interaction with the COX enzymes, but this is purely speculative without experimental validation.

Sirtuin Enzyme Activation Studies

There is no available scientific literature that has investigated the direct effects of this compound on the activity of sirtuin enzymes.

Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in regulating a wide array of cellular processes, including metabolism, DNA repair, and inflammation. nih.govnih.gov The activation of certain sirtuins, such as SIRT1, has been linked to beneficial effects on cellular health and longevity. nih.gov

Given that some natural polyphenolic compounds have been shown to modulate sirtuin activity, the potential for this compound to interact with these enzymes could be an area for future research. However, at present, there is no evidence to support such a role.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein. This method is instrumental in understanding the binding affinity and the nature of the interactions that stabilize the ligand-protein complex.

While specific molecular docking studies exclusively focused on 4-Acetoxy-3,5-dimethoxybenzoic acid are not widely published, research on structurally related compounds provides significant insights into its potential interactions. For instance, studies on derivatives of the closely related 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) have demonstrated significant binding to protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov

These studies reveal that the methoxy (B1213986) and hydroxyl/acetoxy groups are crucial for forming hydrogen bonds with key amino acid residues in the protein's active site. nih.gov In the case of this compound, the acetoxy and methoxy groups can act as hydrogen bond acceptors, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor. These interactions, combined with hydrophobic interactions from the benzene (B151609) ring, are critical for the stable binding of the ligand to the target protein. nih.govmdpi.com

The binding energy, a key output of docking simulations, quantifies the strength of the interaction. Lower, more negative binding energies suggest a more stable complex and potentially higher biological activity. nih.gov

Table 1: Representative Molecular Docking Data for a Structurally Similar Compound with EGFR

ParameterValueReference
Target ProteinEpidermal Growth Factor Receptor (EGFR) nih.gov
Binding Energy (kcal/mol)-8.43 nih.gov
Interacting ResiduesLys721, Asp831, Cys751, Leu694, Val702, Met742 nih.gov
Types of InteractionsHydrogen bonds, π-sulfur interactions, alkyl interactions, van der Waals forces nih.gov

This table is representative and based on data for a structurally similar compound, 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate, to illustrate the potential interactions of the core syringaldehyde (B56468) moiety.

Density Functional Theory (DFT) Calculations for Electronic Property Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about a compound's reactivity, stability, and spectroscopic properties. DFT calculations are frequently employed to determine key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. irjweb.comnih.gov

The HOMO-LUMO energy gap is a critical parameter, as it indicates the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.govresearchgate.net DFT calculations also allow for the mapping of the molecular electrostatic potential (MEP), which visualizes the charge distribution on the molecule and helps to predict sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic characteristics. irjweb.comepstem.net The results of such analyses are crucial for understanding its reaction mechanisms and potential biological activities. nih.gov

Table 2: Representative DFT-Calculated Electronic Properties

ParameterDescriptionPredicted Value (Illustrative)
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ability to donate an electron.-6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.-1.8 eV
HOMO-LUMO Gap (ΔE)Difference in energy between HOMO and LUMO; indicates chemical reactivity.4.7 eV
Dipole MomentA measure of the overall polarity of the molecule.~3.0 D
Electron AffinityEnergy released when an electron is added to a neutral molecule.~1.5 eV
Ionization PotentialEnergy required to remove an electron from a neutral molecule.~8.0 eV

The values in this table are illustrative and based on typical results for similar aromatic organic compounds. Actual values would require specific DFT calculations for this compound.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, are essential for systematically exploring these relationships and for the rational design of more potent and selective analogs. nih.gov

In a typical computational SAR study of this compound, a series of derivatives would be designed by modifying specific functional groups. For example, the acetoxy group could be replaced with other esters or ethers, the methoxy groups could be altered in number or position, and the carboxylic acid could be converted to amides or other bioisosteres.

Table 3: Illustrative SAR Data for a Hypothetical Series of Analogs

AnalogModification from this compoundPredicted Biological Activity (IC₅₀, µM)Key Descriptors Influencing Activity
1Propionoxy at C415.2Increased lipophilicity
2Hydroxyl at C425.8Increased polarity, potential for H-bond donation
3Amide at C112.5Altered H-bonding capacity and charge distribution
43,4-dimethoxy (no C5-methoxy)35.1Change in molecular shape and electronic distribution

This table presents hypothetical data to illustrate the principles of a computational SAR study.

By systematically exploring the chemical space around this compound through these computational methods, researchers can gain a deeper understanding of its molecular interactions and design new compounds with enhanced biological profiles.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Activities and Targets

The therapeutic potential of 4-acetoxy-3,5-dimethoxybenzoic acid remains largely untapped. Its precursor, syringic acid, exhibits a wide array of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and antidiabetic effects. ffhdj.comnih.govresearchgate.net The acetylation of the phenolic hydroxyl group in this compound is a critical modification that may alter its bioavailability and interaction with biological targets.

Future research should systematically investigate the following:

Comparative Pharmacological Screening: Direct, comparative studies are needed to evaluate if the acetylated form retains, enhances, or diminishes the known activities of syringic acid. This would involve screening against panels for inflammation, oxidative stress, and metabolic disorders.

Identification of Molecular Targets: Syringic acid has been shown through computational docking studies to interact with key inflammatory proteins such as TNF-α and NF-κB, as well as enzymes like xanthine (B1682287) oxidase. nih.govresearchgate.netnih.gov A crucial research avenue is to perform similar in-silico and subsequent in-vitro binding assays with this compound to identify its specific molecular targets. The acetyl group could alter binding affinities or lead to interactions with entirely new protein targets.

Cancer Chemotherapeutic Properties: Preliminary data suggests that this compound possesses cancer chemotherapeutic properties and may inhibit amine oxidase, an enzyme implicated in inflammatory diseases. biosynth.com This warrants a deeper investigation into its mechanisms of action in various cancer cell lines and its potential to modulate inflammatory pathways.

Research AreaFocusRationale
Pharmacology Comparative screening vs. syringic acidDetermine the effect of acetylation on biological activity.
Molecular Biology Target identification and validationElucidate specific proteins and pathways modulated by the compound.
Oncology Mechanistic studies on cancer cellsExplore and validate initial findings of chemotherapeutic potential.

Exploration of Undiscovered Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of this compound involves the esterification of syringic acid. While effective, future research should focus on more sustainable and efficient synthetic methodologies, embracing the principles of green chemistry.

Biocatalytic Synthesis: The use of enzymes, such as lipases, for the acylation of phenolic compounds is a promising green alternative. nih.govmdpi.com Research into the enzymatic synthesis of this compound could lead to milder reaction conditions, higher selectivity, and a reduction in hazardous waste. Optimizing parameters like the choice of enzyme, solvent system (including solvent-free conditions), and acyl donor will be paramount. researchgate.net

Heterogeneous Catalysis: Developing solid, reusable catalysts for the acetylation process can simplify product purification and reduce the environmental impact. nih.gov Investigating materials like functionalized magnetic nanoparticles or supported acid catalysts could provide efficient and recyclable systems for synthesis. nih.gov

Sustainable Feedstocks and Solvents: Syringic acid itself can be derived from lignin (B12514952), a waste product of the paper and pulp industry, positioning it as a sustainable starting material. researchgate.net Future synthetic strategies should aim to couple this bio-based origin with the use of renewable and non-toxic solvents to create a fully green production pipeline.

Synthetic ApproachKey AdvantagesFuture Research Focus
Enzymatic Synthesis High selectivity, mild conditions, reduced wasteScreening for optimal lipases, reaction optimization.
Heterogeneous Catalysis Catalyst recyclability, simplified purificationDevelopment of novel solid acid catalysts.
Flow Chemistry Improved efficiency, safety, and scalabilityAdaptation of optimized batch reactions to continuous flow systems.

Advanced Material Science Applications and Biopolymer Development

The structural features of this compound make it an intriguing candidate for the development of advanced materials and biopolymers. Lignin-derived aromatics are increasingly being explored as sustainable building blocks for functional polymers.

Monomer for Novel Polymers: Derivatives of syringic acid, such as syringyl methacrylate, have been used to synthesize polymers with high glass transition temperatures (Tg), indicating excellent thermal stability. acs.org Future work should explore the polymerization of this compound or its derivatives to create new polyesters or other polymers. The acetoxy group could be a site for further functionalization or influence the final properties of the material.

Functional Additive in Bioplastics: The antioxidant properties inherent to the phenolic backbone could be imparted to other materials. Research could investigate the incorporation of this compound as a functional additive into bioplastics like polylactic acid (PLA) to enhance their thermal stability, UV resistance, and antioxidant capacity. mdpi.com

Development of Smart Materials: The ester linkage in the compound offers a potential site for controlled degradation. This could be exploited in the design of biodegradable polymers or drug delivery systems where the release of the active syringic acid could be triggered by specific environmental conditions.

Integration with Omics Technologies for Comprehensive Biological Profiling

To fully understand the biological impact of this compound, a systems-level approach is necessary. Omics technologies provide the tools for a comprehensive profiling of its effects on a cellular or organismal level.

Metabolomics: Studies have identified syringic acid in various biological fluids. hmdb.ca A metabolomic investigation following administration of this compound would reveal its metabolic fate, identifying key metabolites and elucidating the biochemical pathways it perturbs. This would also clarify whether it acts as a pro-drug for syringic acid or has its own distinct metabolic profile.

Proteomics and Transcriptomics: To move beyond single-target interactions, proteomics and transcriptomics can map the global changes in protein and gene expression in response to the compound. This could confirm the modulation of pathways like NF-κB and JAK-STAT, which are known to be affected by syringic acid, and uncover entirely new mechanisms of action. nih.gov

Chemoinformatics: Computational tools can predict potential biological targets and off-target effects based on the compound's structure. researchgate.net Integrating chemoinformatic predictions with omics data can create a powerful, iterative cycle for hypothesis generation and experimental validation, accelerating the discovery of its therapeutic applications.

Omics TechnologyApplicationPotential Insights
Metabolomics Tracking the compound and its metabolites in biological systemsUnderstanding bioavailability, metabolic fate, and pathway modulation.
Proteomics Quantifying changes in global protein expressionIdentifying direct and indirect protein targets and affected cellular machinery.
Transcriptomics Measuring changes in gene expressionUncovering the genetic and signaling pathways influenced by the compound.

Sustainable Production and Environmental Considerations in Chemical Synthesis

The transition towards a bio-based economy necessitates a thorough evaluation of the environmental footprint of chemical production processes. The future development of this compound must prioritize sustainability from its inception.

Life Cycle Assessment (LCA): A comprehensive LCA should be conducted for various proposed synthetic routes. researchgate.net This cradle-to-gate analysis would quantify the environmental impacts, including greenhouse gas emissions, energy consumption, and water usage, associated with its production. dtu.dkrsc.org Insights from LCAs of related processes, such as the production of other acids from biomass, can provide a valuable framework. mdpi.com

Waste Valorization: The synthesis of the precursor, syringic acid, is often linked to lignin processing. researchgate.net Future research should focus on integrated biorefinery concepts where waste streams from one process become feedstocks for another, maximizing resource efficiency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Acetoxy-3,5-dimethoxybenzoic acid, and how can their efficiency be assessed?

  • Methodology : The compound can be synthesized via esterification of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) with acetic anhydride under acidic or basic catalysis. Key steps include protecting the hydroxyl group, followed by acetylation. Efficiency is assessed by monitoring reaction completion via thin-layer chromatography (TLC) and quantifying yield through gravimetric analysis or HPLC. Purity is confirmed using melting point determination and NMR spectroscopy .
  • Key Considerations : Optimize reaction temperature (45–60°C) and stoichiometric ratios to minimize byproducts like 3,5-dimethoxy-4-methylbenzoic acid .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Analytical Workflow :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Focus on chemical shifts for the acetyl group (δ ~2.3 ppm for CH3 in <sup>1</sup>H NMR; δ ~170 ppm for carbonyl in <sup>13</sup>C NMR) and methoxy groups (δ ~3.8–3.9 ppm in <sup>1</sup>H NMR) .
  • GC-MS : Characteristic fragmentation ions at m/z 198 (molecular ion) and 155 (loss of acetyl group) confirm the structure .
    • Validation : Cross-reference spectral data with databases like PubChem or Wiley09TH to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE Requirements : Use nitrile gloves, chemical-resistant suits, and NIOSH-approved respirators (P95 for particulates; OV/AG/P99 for vapor protection) .
  • Storage : Store in inert atmospheres at 2–8°C to prevent degradation. Avoid contact with oxidizing agents .
  • Spill Management : Contain spills with absorbent materials and avoid drainage contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives, and what factors most significantly influence byproduct formation?

  • Optimization Strategies :

  • Use DIPEA (diisopropylethylamine) as a base to enhance acetylation efficiency .
  • Control reaction time (1–3 hours) to avoid over-acetylation, which generates impurities like 3,5-dimethoxy-4-methylbenzoic acid .
    • Byproduct Mitigation : Monitor byproducts via LC-MS and adjust solvent polarity (e.g., hexane/EtOH mixtures) during purification .

Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR vs. GC-MS) when confirming the structure of this compound derivatives?

  • Data Reconciliation :

  • Compare experimental <sup>13</sup>C NMR shifts with computational predictions (DFT calculations) to validate substituent positions .
  • Use high-resolution mass spectrometry (HR-ESIMS) to confirm molecular formulas (e.g., [M-H]<sup>−</sup> at m/z 197.0456 for syringic acid analogs) .
    • Case Study : Discrepancies in fragmentation patterns (m/z 183 vs. 155) may arise from instrument calibration errors; recalibrate GC-MS using certified standards .

Q. How should bioactivity assays be designed to evaluate the pharmacological potential of this compound, considering its structural analogs' known effects?

  • Assay Design :

  • Antibacterial Activity : Use MIC (minimum inhibitory concentration) assays against Staphylococcus aureus and Escherichia coli, referencing syringic acid’s IC50 values (33–52 μM) .
  • Enzyme Inhibition : Test α-glucosidase inhibition via spectrophotometric methods, comparing activity to syringic acid (IC50 ~0.5 mM) .
    • Positive Controls : Include caffeic acid or gallic acid as benchmarks for phenolic acid bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.